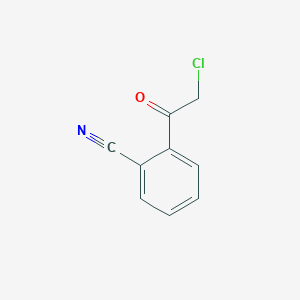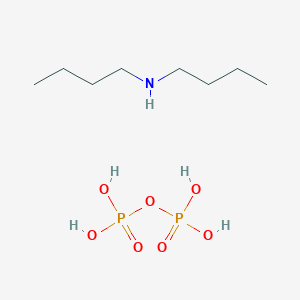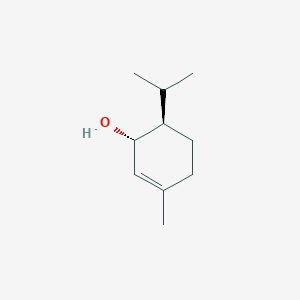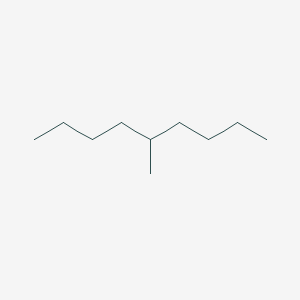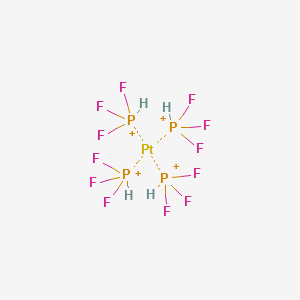
Platinum, tetrakis(phosphorus trifluoride)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of platinum, tetrakis(phosphorus trifluoride)- typically involves the reaction of platinum(II) chloride with phosphorus trifluoride in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of platinum, tetrakis(phosphorus trifluoride)- follows similar principles but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
Platinum, tetrakis(phosphorus trifluoride)- undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with platinum, tetrakis(phosphorus trifluoride)- include halogens, hydrogen, and various organic ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving platinum, tetrakis(phosphorus trifluoride)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-phosphine complexes .
科学研究应用
Platinum, tetrakis(phosphorus trifluoride)- has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of platinum, tetrakis(phosphorus trifluoride)- involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the resulting complexes. The pathways involved in these interactions depend on the specific ligands and reaction conditions .
相似化合物的比较
Similar Compounds
Tetrakis(triphenylphosphine)platinum: This compound is similar in structure but uses triphenylphosphine ligands instead of trifluorophosphine.
Tetrakis(triphenylphosphine)palladium: A palladium analogue that shares similar properties and applications.
Wilkinson’s catalyst (RhCl(PPh₃)₃): A rhodium complex used in similar catalytic applications.
Uniqueness
Platinum, tetrakis(phosphorus trifluoride)- is unique due to the strong π-acceptor properties of the trifluorophosphine ligands, which enhance the stability and reactivity of the complex. This makes it particularly effective in catalytic applications and in forming stable complexes with a wide range of ligands .
属性
CAS 编号 |
19529-53-4 |
|---|---|
分子式 |
F12P4Pt |
分子量 |
546.96 g/mol |
IUPAC 名称 |
platinum;trifluorophosphane |
InChI |
InChI=1S/4F3P.Pt/c4*1-4(2)3; |
InChI 键 |
VJGYJQUTDBRHBS-UHFFFAOYSA-N |
SMILES |
F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Pt] |
规范 SMILES |
FP(F)F.FP(F)F.FP(F)F.FP(F)F.[Pt] |
| 19529-53-4 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


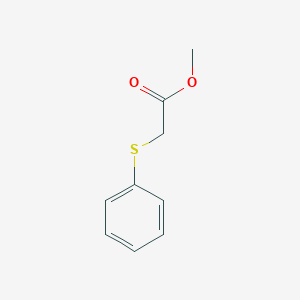
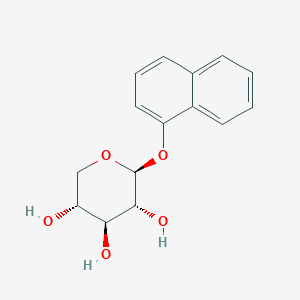
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
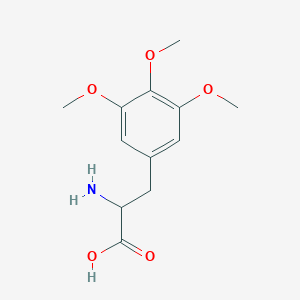
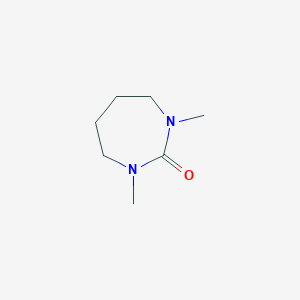
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
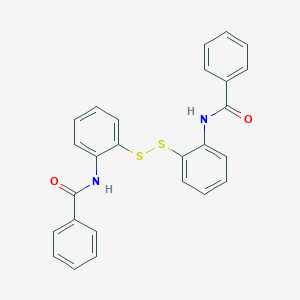
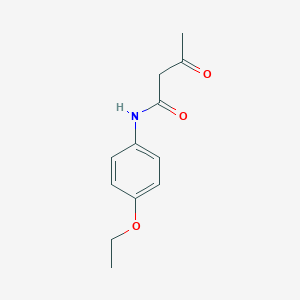
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)
